8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Description
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1,3,5H,2,4,6H2 |
InChI Key |
GWQBKWKENXCFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound’s structure combines a partially saturated naphthalene backbone with a ketone group at position 8 and a nitrile substituent at position 1. X-ray crystallography of analogous compounds reveals planarity deviations ≤0.044 Å in the tetralone system, with substituent orientation influencing packing through C–H⋯O interactions. The nitrile group’s electron-withdrawing nature enhances reactivity toward nucleophilic additions, particularly in positions activated by the conjugated carbonyl.
Synthetic Methodologies
Oxidation of Hydroquinone Derivatives
The most frequently documented route involves MnO₂-mediated oxidation of 5,6,7,8-tetrahydro-1-naphthol derivatives. A representative procedure from Castro et al. (1983) modified in US Patent 5,834,476 demonstrates:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting material | 5-Cyano-5,6,7,8-tetrahydro-1-naphthol |
| Oxidizing agent | Manganese(IV) oxide (3.2 equiv) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → 25°C (gradient) |
| Reaction time | 8–12 hr |
| Yield | 78–82% |
The reaction proceeds through a radical mechanism, with MnO₂ abstracting hydrogen atoms from the hydroquinone oxygen. ¹H NMR monitoring shows complete disappearance of the phenolic –OH signal (δ 5.2 ppm) within 6 hours.
Purification and Analysis
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane gradients (10% → 35% EtOAc) effectively isolates the target compound from dihydroxy byproducts. Retention factors (Rf):
| Compound | Rf (20% EtOAc/hexane) |
|---|---|
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 0.41 |
| 1,8-Dihydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 0.33 |
Crystallization Optimization
Recrystallization from benzene produces X-ray quality crystals (needles, 0.2 × 0.05 × 0.02 mm). Key crystallization parameters:
| Parameter | Optimal Range |
|---|---|
| Cooling rate | 0.5°C/min |
| Initial concentration | 85 mg/mL |
| Seed crystal size | 50–100 μm |
Scalability Considerations
A kilogram-scale production protocol developed for clinical trials emphasizes:
- Oxidant Recycling : MnO₂ recovery via 2M HCl washing (89% efficiency)
- Solvent Recovery : Dichloromethane distillation (bp 39.6°C) with <0.1% residue
- Waste Stream Management : Neutralization of acidic byproducts with CaCO₃ slurry
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various functional groups replacing the carbonitrile group.
Scientific Research Applications
Chemistry: 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The oxo and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers and Positional Variants
The table below compares 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile with positional isomers and functional analogs:
Key Observations:
- Positional Effects: The cyano group at position 1 (vs. 2) in the target compound creates distinct electronic environments, influencing dipole moments and regioselectivity in reactions.
- Functional Group Impact: Replacement of cyano with carboxylic acid (e.g., in ) increases polarity and solubility but reduces stability in acidic conditions .
- Oxo Group Role: The ketone at position 8 stabilizes conjugated systems, enabling participation in keto-enol tautomerism, unlike non-oxo analogs like 1,2,3,4-tetrahydronaphthalene-1-carbonitrile .
Physical and Spectroscopic Properties
- Solubility: The cyano group in the target compound reduces water solubility compared to carboxylic acid analogs (e.g., ’s compound has ~10x higher aqueous solubility).
- Thermal Stability: Isocyanates () decompose at lower temperatures (~150°C) than cyano-ketones, which remain stable up to 250°C .
Biological Activity
8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (C11H9NO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9NO
- Molecular Weight : 171.195 g/mol
- CAS Number : 1199782-80-3
Biological Activity Overview
The biological activities of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile have been investigated for various therapeutic applications, particularly in oncology and antimicrobial research.
Anticancer Activity
Research indicates that compounds similar to 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exhibit significant anticancer properties. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis. For instance:
- Mechanism : The compound may interact with DNA and proteins involved in cell cycle regulation. By forming adducts with DNA or proteins, it can disrupt normal cellular processes and induce cell death.
Table 1: Summary of Anticancer Mechanisms Related to Similar Compounds
Antimicrobial Activity
Preliminary studies suggest that 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile may possess antimicrobial properties. The compound's structure allows it to potentially disrupt bacterial cell membranes or inhibit essential enzymes.
Table 2: Antimicrobial Activity of Related Compounds
Case Studies and Research Findings
- Anticancer Studies : A study examining the effects of naphthalene derivatives on breast cancer cells indicated that similar compounds could inhibit cell proliferation and induce apoptosis through reactive oxygen species (ROS) generation.
- Antimicrobial Research : Investigations into the structure-activity relationship of naphthalene derivatives revealed that modifications at specific positions could enhance antimicrobial efficacy against resistant strains.
Q & A
Basic: What are the common synthetic routes for 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, and how are intermediates characterized?
The synthesis typically involves a multistep approach, starting with tetralone derivatives. For example, condensation reactions using cyanoacetic acid derivatives or Knoevenagel reactions with malononitrile are employed to introduce the cyano group. Key intermediates (e.g., methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate) are purified via column chromatography and characterized using H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography is used to confirm stereochemistry in crystalline intermediates .
Basic: What spectroscopic methods are critical for structural elucidation of this compound and its derivatives?
Essential techniques include:
- NMR : H and C NMR to identify proton environments and carbon frameworks, particularly distinguishing between keto-enol tautomers.
- IR Spectroscopy : To confirm the presence of carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) groups.
- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns in solid-state structures .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or structural variations (e.g., substituent positioning). A systematic approach includes:
- Meta-analysis : Cross-referencing data across studies using standardized protocols (e.g., NTP’s inclusion criteria for toxicity assessments) .
- SAR Studies : Modifying substituents (e.g., methoxy vs. nitro groups) to isolate activity trends, as demonstrated in EAAT1 inhibitor research .
- Dose-Response Validation : Replicating experiments under controlled conditions to confirm potency thresholds.
Advanced: What challenges arise in crystallographic studies of 8-oxo-tetrahydronaphthalene derivatives, and how are they addressed?
Key challenges include:
- Polymorphism : Multiple crystal forms may exist due to flexible cyclohexenone rings. High-throughput screening of crystallization solvents (e.g., DMSO/water mixtures) is used to isolate stable forms.
- Disorder in Crystal Lattices : Partial occupancy of oxygen atoms in the keto group can complicate refinement. SHELXL software is employed for robust refinement using restraints and constraints .
Basic: What are the primary applications of this compound in medicinal chemistry research?
It serves as a scaffold for developing inhibitors of biological targets, such as excitatory amino acid transporters (EAATs). Derivatives like UCPH-101 exhibit subtype selectivity (e.g., EAAT1 inhibition) and are used to study glutamate uptake mechanisms in neurological disorders .
Advanced: How can researchers design experiments to assess the compound’s metabolic stability and pharmacokinetics?
Methodology includes:
- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes from lab mammals) to measure half-life () and intrinsic clearance.
- Bioavailability Studies : Administering radiolabeled compounds to rodents, followed by LC-MS/MS analysis of plasma and tissue samples. For example, UCPH-101 showed a of 30 minutes in murine models .
Advanced: What strategies optimize the yield of 8-oxo-tetrahydronaphthalene derivatives in multistep syntheses?
- Catalytic Optimization : Using Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Protecting Group Strategies : Temporarily blocking reactive sites (e.g., carbonyl groups) during nitrile installation.
- Green Chemistry Approaches : Solvent-free mechanochemical synthesis to reduce purification steps .
Basic: How are toxicity profiles evaluated for this compound in preclinical research?
Toxicological assessments follow protocols outlined in NTP guidelines:
- In Vivo Models : Rodent studies with oral or inhalational exposure, monitoring systemic effects (hepatic, renal, respiratory).
- In Vitro Assays : Ames tests for mutagenicity and cell viability assays (e.g., MTT) in human cell lines. Data are interpreted using OHAT risk-of-bias tools to ensure reproducibility .
Advanced: What computational methods complement experimental SAR studies for derivative design?
- Docking Simulations : Molecular docking into EAAT1 binding pockets (e.g., using AutoDock Vina) to predict affinity.
- QSAR Modeling : Correlating substituent electronic parameters (Hammett constants) with inhibitory potency.
- DFT Calculations : Analyzing charge distribution in the nitrile group to optimize electrophilicity for target engagement .
Basic: What are the storage and handling protocols to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
